Tissue Inhibitor-of Metalloproteinase-2

MMP activation MT1-MMP pericellular proteolysis

Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), designated by CAS Registry Number 127497-59-0, is a 21-22 kDa non‑glycosylated secreted protein belonging to the I35 (TIMP) family of endogenous matrix metalloproteinase (MMP) regulators. Unlike the other three human TIMPs (TIMP-1, -3, -4), TIMP-2 uniquely participates in both inhibition of active MMPs and in the cell-surface activation of pro‑MMP‑2 (gelatinase A) via formation of a trimolecular complex with MT1‑MMP (MMP‑14).

Molecular Formula C20H22CaO10
Molecular Weight 0
CAS No. 127497-59-0
Cat. No. B1180158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTissue Inhibitor-of Metalloproteinase-2
CAS127497-59-0
Molecular FormulaC20H22CaO10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TIMP-2 (CAS 127497-59-0) Baseline Overview: Structure, Class, and Key Characteristics


Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), designated by CAS Registry Number 127497-59-0, is a 21-22 kDa non‑glycosylated secreted protein belonging to the I35 (TIMP) family of endogenous matrix metalloproteinase (MMP) regulators [1]. Unlike the other three human TIMPs (TIMP-1, -3, -4), TIMP-2 uniquely participates in both inhibition of active MMPs and in the cell-surface activation of pro‑MMP‑2 (gelatinase A) via formation of a trimolecular complex with MT1‑MMP (MMP‑14) [2]. The mature human TIMP-2 protein comprises 194 amino acid residues (Cys27–Pro220) and contains six conserved disulfide bonds that define the TIMP fold [3].

Why In‑Class TIMP Substitution Fails: Structural and Functional Non‑Equivalence of TIMP-2


Substituting TIMP-2 with another TIMP family member (TIMP‑1, TIMP‑3, or TIMP‑4) is scientifically unsound due to profound differences in MMP selectivity profiles, cellular localization, and most critically, the unique ability of TIMP‑2 to act as a co‑factor for pro‑MMP‑2 activation [1]. TIMP‑2 preferentially inhibits MT1‑MMP, while TIMP‑3 shows higher affinity for MT3‑MMP, and TIMP‑4 cannot support pro‑MMP‑2 activation at all [2]. Moreover, TIMP‑2 and TIMP‑1 exhibit inverse expression patterns in certain cancers, underscoring their non‑redundant roles in disease biology [3]. Therefore, experimental outcomes—from in vitro MMP inhibition assays to in vivo tumor metastasis models—cannot be reliably reproduced or interpreted when an alternative TIMP is used in place of TIMP‑2.

TIMP-2 (CAS 127497-59-0) Quantitative Differentiation Evidence Guide


Unique Pro‑MMP‑2 Activation Function: TIMP-2 vs. TIMP-4 Head‑to‑Head Comparison

TIMP-2 is the only TIMP family member capable of promoting the cell‑surface activation of pro‑MMP‑2. In a direct cellular co‑expression study, TIMP‑2 supported pro‑MMP‑2 activation by MT1‑MMP, whereas TIMP‑4 completely failed to do so [1]. When TIMP‑4 was co‑expressed with TIMP‑2, it competitively reduced pro‑MMP‑2 activation, demonstrating that TIMP‑4 cannot substitute for TIMP‑2 in this essential pericellular proteolytic process [1].

MMP activation MT1-MMP pericellular proteolysis

Differential MT1‑MMP Inhibition: TIMP-2 vs. TIMP-3 Kinetic Comparison

TIMP-2 exhibits superior inhibitory potency toward MT1‑MMP compared to TIMP‑3. Inhibition kinetic studies revealed that TIMP‑3 is a high‑affinity inhibitor of MT3‑MMP (Ki = 0.008 nM) but shows weaker inhibition of MT1‑MMP (Ki = 0.16 nM). In contrast, TIMP‑2 is a better inhibitor of MT1‑MMP than TIMP‑3, though exact Ki values for TIMP‑2 against MT1‑MMP were not directly reported in the same study [1].

MMP inhibition Ki MT‑MMP selectivity

In Vivo Tumor Metastasis Suppression: TIMP‑2 Gene Therapy vs. Controls

Adenovirus‑mediated delivery of human TIMP‑2 (AdTIMP‑2) produced robust anti‑tumor and anti‑metastatic effects across three murine cancer models. A single local injection into pre‑established tumors reduced tumor growth rates by 60‑80% and tumor‑associated angiogenesis by 25‑75% compared to untreated controls. Lung metastasis of Lewis lung carcinoma (LLC) was inhibited by >90% [1].

cancer metastasis in vivo gene therapy

MMP‑2 Inhibition Potency: Recombinant TIMP‑2 IC50 vs. TIMP‑1

Recombinant human TIMP‑2 displays exceptionally potent inhibition of MMP‑2, with reported IC50 values of <2 nM (mouse TIMP‑2, R&D Systems) and approximately 2.5 nM (human TIMP‑2, ABclonal) in fluorogenic substrate cleavage assays [1][2]. For comparison, TIMP‑1 exhibits a dissociation constant (Kd) of 28.6 nM for the high‑affinity binding site on the MMP‑2 62‑kDa species [3]. The lower IC50/Ki of TIMP‑2 indicates stronger inhibition of gelatinase A.

MMP-2 gelatinase A IC50 inhibition

TIMP-2 (CAS 127497-59-0) Recommended Application Scenarios Based on Quantitative Evidence


Investigating Pro‑MMP‑2 Activation and Pericellular Proteolysis

Use TIMP‑2 as the essential co‑factor in cell‑based assays designed to measure MT1‑MMP‑dependent pro‑MMP‑2 activation. TIMP‑4 or other TIMP family members cannot substitute for TIMP‑2 in this specific molecular mechanism [1].

In Vivo Preclinical Studies of Tumor Metastasis and Angiogenesis

Employ TIMP‑2 (as recombinant protein or via gene delivery) in murine cancer models where quantitative benchmarks of 60‑80% tumor growth inhibition and >90% metastasis reduction have been established [2].

MMP‑2 (Gelatinase A) Inhibition Studies Requiring High Potency

Select TIMP‑2 for experiments demanding maximal suppression of MMP‑2 activity, as its IC50 (<2‑2.5 nM) is approximately 10‑fold lower than the corresponding affinity of TIMP‑1 for MMP‑2 [3][4].

MT1‑MMP (MMP‑14) Functional Analysis

Choose TIMP‑2 over TIMP‑3 when the experimental focus is on MT1‑MMP inhibition, given the demonstrated preference of TIMP‑2 for this membrane‑anchored MMP [5].

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